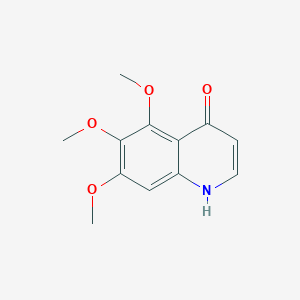
4-Hydroxy-5,6,7-trimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5,6,7-trimethoxyquinoline is a heterocyclic organic compound with the molecular formula C12H13NO4. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of hydroxy and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6,7-trimethoxyquinoline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5,6,7-trimethoxyquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5,6,7-trimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-5,6,7-trimethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5,6,7-trimethoxyquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methylquinoline: Another hydroxyquinoline derivative with similar chemical properties.
5,6,7-Trimethoxyquinoline: Lacks the hydroxy group but shares the methoxy substitutions.
Uniqueness
4-Hydroxy-5,6,7-trimethoxyquinoline is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its combination of functional groups allows for unique interactions with biological targets and versatile synthetic applications.
Propiedades
Número CAS |
1204996-83-7 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO4/c1-15-9-6-7-10(8(14)4-5-13-7)12(17-3)11(9)16-2/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
CSYQQDONOLZYDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=O)C=CNC2=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14122281.png)
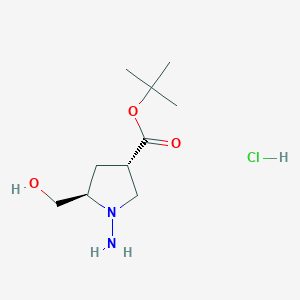
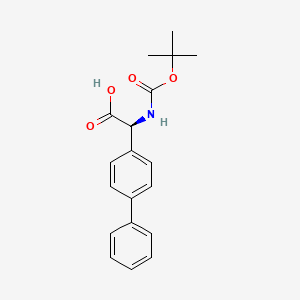


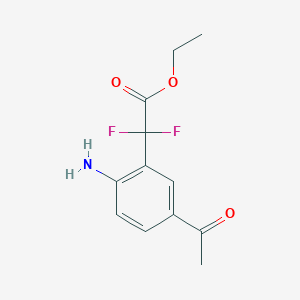
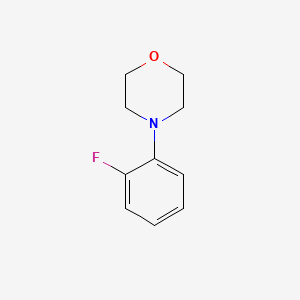
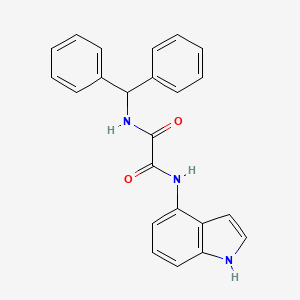

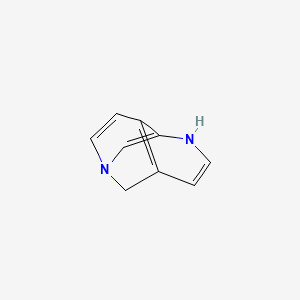
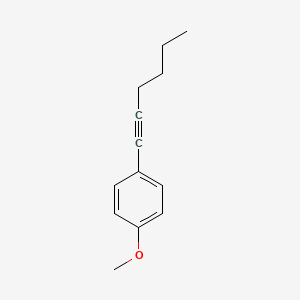
![Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B14122355.png)
